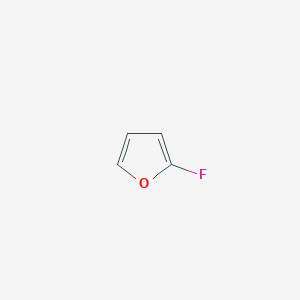

2-Fluorofuran

Description

Historical Context of Furan (B31954) Fluorination Research

The broader field of organofluorine chemistry gained momentum in the late 19th and early 20th centuries with foundational work on the synthesis and properties of fluorinated compounds jst.go.jp. Early attempts to directly fluorinate sensitive aromatic systems like furan using elemental fluorine often led to uncontrolled reactions, decomposition, and low yields due to the extreme reactivity of F₂ and the furan ring's susceptibility to electrophilic attack and ring opening 20.210.105acs.org. Consequently, the development of more controlled fluorination methodologies, including the use of milder fluorinating agents and indirect synthetic routes, became paramount. The advent of specialized N-F (nitrogen-fluorine) reagents in the latter half of the 20th century provided more manageable and selective methods for introducing fluorine atoms into organic molecules, including heterocyclic systems beilstein-journals.org. While specific historical accounts detailing the very first synthesis of 2-fluorofuran are not widely publicized, research into fluorinated furans has grown in parallel with advancements in general fluorination techniques and the increasing recognition of fluorine's role in modulating molecular properties mdpi.comnih.gov.

Significance of Monofluorinated Furans in Advanced Organic Chemistry

Monofluorinated furans, including the this compound isomer, are highly valued synthons in contemporary organic chemistry. The incorporation of a fluorine atom, particularly at the C2 position, can significantly influence the electronic distribution within the furan ring. This electronic perturbation can lead to enhanced stability of the furan core, especially under acidic conditions, a common limitation for unsubstituted furans mdpi.comnih.gov. Furthermore, the fluorine substituent can modulate lipophilicity, metabolic stability, and binding interactions, making these compounds attractive for medicinal chemistry and agrochemical development mdpi.comnih.govnih.gov. Derivatives such as 5-fluorofuran-2-carbaldehyde (B13330991) and 5-fluorofuran-2-carboxylic acid serve as versatile intermediates for constructing more complex molecular architectures smolecule.com. The ability of fluorinated furans to participate in various chemical transformations, including cross-coupling reactions, further underscores their importance as building blocks .

Overview of Research Trajectories in this compound Synthesis and Reactivity

The synthesis of this compound and its derivatives has been approached through several strategies, often circumventing the challenges associated with direct fluorination of the furan nucleus.

Direct Fluorination: While direct electrophilic or radical fluorination of furan can occur, it typically results in complex product mixtures, including polyfluorinated species and ring-opened products, with low yields and poor regioselectivity 20.210.105acs.orgmdpi.com.

Indirect Synthesis and Functional Group Transformation: More successful routes often involve modifying pre-existing furan derivatives. For example, the synthesis of 5-fluorofuran-2-carboxylic acid has been achieved through fluorodenitration of benzyl (B1604629) 5-nitrofuran-2-carboxylate using potassium fluoride (B91410) and a phase-transfer catalyst researchgate.net. Electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) have been employed for targeted fluorination at specific positions, such as the C3 position of furan derivatives mdpi.com. Electrochemical methods have also been explored, though challenges with product stability and selectivity have been noted for furan itself acs.org. Novel approaches involving fluorine elimination from difluorinated precursors have also been reported researchgate.net.

Reactivity: The fluorine atom at the C2 position of this compound influences its reactivity. Studies on related fluorinated heterocycles, such as 2-fluorobenzofurans, indicate that the α-fluorine can stabilize carbocationic intermediates, facilitating electrophilic aromatic substitution-type reactions nih.gov. The fluorine atom can also be susceptible to nucleophilic substitution under appropriate conditions mdpi.comsmolecule.com. Furthermore, the C-F bond can participate in transition metal-catalyzed cross-coupling reactions, although its reactivity may be moderate compared to other halogens . Mechanistic investigations, often employing computational methods, are crucial for understanding these transformations and identifying key intermediates, such as α-fluorine-stabilized carbocations nih.govnih.gov.

Challenges and Opportunities in this compound Synthetic and Mechanistic Studies

The synthesis of this compound and related monofluorinated furans is not without its hurdles. Direct fluorination methods often suffer from low yields, poor regioselectivity, and the potential for undesired side reactions, including ring degradation 20.210.105acs.orgmdpi.com. The inherent instability of some fluorinated furan products further complicates their isolation, purification, and subsequent study acs.org. Developing synthetic routes that are efficient, scalable, cost-effective, and environmentally benign remains an ongoing challenge.

Despite these difficulties, significant opportunities exist in this field. The unique electronic and steric properties conferred by fluorine make fluorinated furans highly sought-after building blocks for the development of novel pharmaceuticals, agrochemicals, and advanced materials mdpi.comnih.gov. Advances in fluorinating reagents, catalytic systems, and synthetic methodologies, including those leveraging photoredox catalysis or novel difluorocarbene chemistry, continue to expand the synthetic toolkit for accessing these valuable compounds beilstein-journals.orgmdpi.comresearchgate.net. Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting reactivity, thereby guiding the design of new synthetic strategies and the discovery of novel applications for this compound and its derivatives nih.gov.

Table 1: Key Synthetic Approaches to Fluorinated Furans

| Method/Strategy | Representative Substrate(s) | Key Reagents/Conditions | Product(s) | Yield (Example) | References |

| Fluorodenitration | Benzyl 5-nitrofuran-2-carboxylate | KF, Tetraphenylphosphonium bromide (cat.) in Sulfolane, 140°C, 2h | Benzyl 5-fluorofuran-2-carboxylate | 59% (step) | researchgate.net |

| Electrophilic Fluorination | Furan derivatives (e.g., at C3) | Selectfluor, NFSI | 3-Fluorofuran (B6597316) derivatives | Varies | mdpi.com |

| Anodic Fluorination | Furan, Benzofuran | Electrochemical oxidation | Fluorinated furans (often unstable/low yield) | Low | acs.org |

| Fluorine Elimination | gem-Difluorodihydrofurans | Mg, TBSCl | 2-Fluorofurans | Varies | researchgate.net |

| Acid-Mediated Cross-Coupling | 2-Fluorobenzofuran | Arene, AlCl₃ | 2-Arylbenzofurans | Varies | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-fluorofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO/c5-4-2-1-3-6-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUVAVPHTZUONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564010 | |

| Record name | 2-Fluorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2358-34-1 | |

| Record name | 2-Fluorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluorofuran and Its Derivatives

Direct Fluorination Strategies for the Furan (B31954) Ring System

Direct fluorination methods involve introducing a fluorine atom or a fluoroalkyl group directly onto a pre-formed furan ring. The electron-rich nature of the furan core typically favors electrophilic or radical substitution pathways nih.govrsc.org. For 2-substituted furans, functionalization often occurs selectively at the C5 position due to the greater stabilization of the intermediate carbocations and radicals rsc.orgrsc.orgrsc.org.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a common strategy for introducing fluorine into furan rings. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely utilized. These methods often lead to preferential fluorination at the C2 position of furan, although regioselectivity can be a challenge, with the C3 isomer sometimes forming as a byproduct. The use of Lewis acids can improve the regioselectivity towards the desired C2 fluorination. For example, the reaction of furan with Selectfluor in acetonitrile (B52724) can yield 2-fluorofuran, though often with a mixture of isomers.

Data Table 2.1.1: Electrophilic Fluorination of Furan Systems

| Substrate | Fluorinating Agent | Catalyst/Conditions | Yield (%) | Product(s) | Notes | Reference |

| Furan | Selectfluor | Acetonitrile | ~45% | This compound, 3-Fluorofuran (B6597316) | Moderate regioselectivity | |

| Furan | NFSI | Lewis Acid | Varies | This compound (enriched) | Improved regioselectivity |

Nucleophilic Fluorination Techniques

Nucleophilic fluorination strategies for the furan ring are less direct than electrophilic methods. While gaseous fluorine is generally unsuitable for furan fluorination rsc.org, certain approaches involve the use of metalation-fluorination strategies. This can include the preparation of 2-metallofuran species followed by reaction with an electrophilic fluorine source, or the displacement of a leaving group at the C2 position with a fluoride (B91410) anion, often requiring activated systems or specific catalysts. For instance, rhodium-catalyzed heteroaryl exchange has been employed for fluorination, and metalation-fluorination has been utilized for both α- and β-positions of the furan ring.

Radical Fluoroalkylation Processes

Radical fluoroalkylation typically refers to the introduction of fluoroalkyl groups, such as CF₃, onto organic molecules. For the direct introduction of a single fluorine atom via radical pathways, methods are less common compared to electrophilic fluorination. However, strategies involving the generation of fluoroalkyl radicals from various precursors (e.g., halogenated fluoro-sources, fluorinated acids) via single electron transfer (SET) oxidation are employed. These radicals, being electrophilic, can react with electron-rich furans, often inserting at the C5 position of 2-substituted furans. Photoredox catalysis and transition metal catalysis are key techniques for generating these radicals.

C-H Activation Enabled Fluorination

Transition metal-catalyzed C-H activation offers a powerful approach to directly functionalize furan rings without the need for pre-functionalized substrates. Palladium and copper catalysis are commonly employed for this purpose, often in conjunction with directing groups to achieve regioselectivity. For example, palladium-catalyzed direct C-H fluorination of furans using NFSI as the fluorine source has been reported. These methods can provide good yields (e.g., 60-85%) with optimized conditions, offering a more atom- and step-economical route.

Data Table 2.1.4: C-H Activation Fluorination of Furan Systems

| Substrate | Fluorinating Agent | Catalyst/Conditions | Yield (%) | Product(s) | Notes | Reference |

| Furan derivative | NFSI | Pd(OAc)₂/TFA, 110 °C | Moderate to Good | ortho-Fluorinated products | Requires directing group |

Cyclization-Based Syntheses of this compound Scaffolds

Cyclization strategies involve constructing the furan ring from acyclic precursors that already contain a fluorine atom or a functional group that can be converted to fluorine. This approach can offer greater control over regiochemistry.

Intramolecular Cyclization Reactions for Furan Ring Formation

Intramolecular cyclization reactions are a versatile method for building fluorinated furan structures. This can involve cyclizing precursors that contain both a latent furan structure and a fluorine atom. For instance, the ring expansion of gem-difluorocyclopropyl ketones under Brønsted acid catalysis can lead to 3-fluorofurans. Acidic hydrolysis of gem-difluorocyclopropyl acetals and ketals can also yield fluorofuran derivatives via a Cloke–Wilson ring rearrangement.

Data Table 2.2.1: Intramolecular Cyclization for Fluorofuran Synthesis

| Starting Material | Reagent/Conditions | Yield (%) | Product(s) | Notes | Reference |

| gem-Difluorocyclopropyl ketones | CF₃SO₃H, CH₂Cl₂ | Moderate to High | 3-Fluorofurans | Ring expansion | |

| gem-Difluorocyclopropyl acetals/ketals | Brønsted Acid | Varies | Fluorofuran derivatives | Cloke–Wilson rearrangement |

Compound List

this compound

5-Fluorofuran-2-carbaldehyde (B13330991)

Methyl 3-Fluorofuran-2-carboxylate

3-Fluorofuran

Fluorinated furan derivatives

Fluoroalkylfurans

gem-Difluorocyclopropyl ketones

gem-Difluorocyclopropyl acetals

gem-Difluorocyclopropyl ketals

5-Hydroxymethylfurfural (B1680220) (5-HMF)

5-Endo-Trig Cyclizations in this compound Synthesis

Table 2.2.1.1: 5-Endo-Trig Cyclizations for Fluorofuran Synthesis

| Precursor Type | Catalyst/Reagent | Conditions | Yield (%) | Product Type | Reference(s) |

| 2-Fluoroalk-3-yn-1-ones | AuCl(PPh₃)/AgOTf (5/5 mol%) | Room temperature | Good | 3-Fluorofurans | nih.goveiu.eduresearchgate.net |

| 2-Fluoroalk-3-yn-1-ones | AuCl/ZnBr₂ (5/20 mol%), NBS or NIS | Room temperature | Good | 3-Fluoro-4-halofurans | nih.goveiu.eduresearchgate.net |

| β,β-Difluoro-o-hydroxystyrenes | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Microwave irradiation | High | 2-Fluorobenzofurans | researchgate.net |

Ring-Opening/Closure of Cyclopropanyl Ketones (Cloke-Wilson Rearrangement Analogs)

The Cloke-Wilson rearrangement, traditionally known for forming dihydrofurans from cyclopropyl (B3062369) ketones, has been adapted to synthesize fluorinated heterocycles. Gem-difluorocyclopropyl acetals and ketals can be converted into fluorofuran derivatives through Brønsted acid-mediated intramolecular Cloke-Wilson ring rearrangement rsc.org. In a specific instance, a fluoroketone (2a) was treated with (PhCN)₂PdCl₂ (10 mol%) to yield fluorofuran (7a) in 60% yield eiu.edu. This highlights the potential of employing palladium catalysis in conjunction with cyclopropane (B1198618) ring-opening and subsequent cyclization for fluorofuran synthesis. The general Cloke-Wilson rearrangement involves the ring-opening of cyclopropanes bearing carbonyl or imino groups, leading to less strained five-membered heterocyclic compounds organicreactions.orgnih.gov.

Table 2.2.1.2: Cloke-Wilson Rearrangement Analogs for Fluorofuran Synthesis

| Cyclopropane Precursor Type | Catalyst/Reagent | Conditions | Yield (%) | Product Type | Reference(s) |

| Gem-difluorocyclopropyl acetals/ketals | Brønsted acid | Not specified | Not specified | Fluorofurans | rsc.org |

| Fluoroketone (e.g., 2a) | (PhCN)₂PdCl₂ | 10 mol% | 60% | Fluorofuran (7a) | eiu.edu |

Intermolecular Cycloaddition Reactions in the Construction of Fluorofurans

Intermolecular cycloaddition reactions offer versatile routes to construct the furan core, and these methodologies can be adapted to incorporate fluorine atoms into the final products.

Transition Metal-Catalyzed Cyclizations of Alkynes and α-Diazocarbonyls

Transition metal catalysts, such as cobalt and rhodium complexes, are effective in promoting the cyclization of alkynes with α-diazocarbonyl compounds to form furan rings nih.gov. While direct examples of fluorofuran synthesis using this specific combination were not extensively detailed in the provided snippets, the general methodology involves the generation of metal-carbene or metal-carbenoid intermediates from α-diazocarbonyls, which then undergo cycloaddition with alkynes. Introducing a fluorine atom into either the alkyne or the α-diazocarbonyl precursor would theoretically lead to fluorinated furan products. For instance, cobalt(II) porphyrin complexes catalyze the cyclization of α-diazocarbonyls with terminal alkynes, yielding polyfunctionalized furans with high regioselectivity nih.gov. Rhodium(II) catalysts have also been employed for the synthesis of polysubstituted furans from arylacetylenes and α-diazocarbonyl compounds nih.gov.

Table 2.2.2.1: Transition Metal-Catalyzed Cyclizations of Alkynes and α-Diazocarbonyls

| Alkyne Type | α-Diazocarbonyl Type | Catalyst | Conditions | Yield (%) | Product Type | Reference(s) |

| Terminal alkynes | α-Diazocarbonyls | Co(II) porphyrin complexes | Neutral, mild conditions | High | Polyfunctionalized furans | nih.gov |

| Arylacetylenes | α-Diazocarbonyls | Rh₂(OAc)₄ (Rh(II) catalyst) | Not specified | Good | Polysubstituted furans | nih.gov |

Michael Addition Followed by Intramolecular Cyclization

The combination of Michael addition and subsequent intramolecular cyclization is a powerful strategy for ring formation, including furans. Fluorinated furan derivatives can be accessed through this sequence. For example, trifluoromethylated furans have been synthesized via a process involving Michael addition followed by Claisen rearrangement and cyclization researchgate.net. Another approach describes the synthesis of 3-amino-5-fluoroalkylfurans through the cyclization of fluoromethylated enones researchgate.net. While specific details for generating this compound via this route were not explicitly provided, the general principle involves the conjugate addition of a nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor), followed by an intramolecular cyclization event to close the furan ring libretexts.orgmasterorganicchemistry.com.

Table 2.2.2.2: Michael Addition Followed by Intramolecular Cyclization for Fluorofuran Synthesis

| Michael Donor Type | Michael Acceptor Type | Cyclization Agent/Method | Conditions | Yield (%) | Product Type | Reference(s) |

| Not specified | Fluoromethylated enones | Not specified | Not specified | Good/Excellent | 3-Amino-5-fluoroalkylfurans | researchgate.net |

| Not specified | α,β-unsaturated carbonyls | Not specified | Not specified | Not specified | Furans | libretexts.orgmasterorganicchemistry.com |

| Not specified | Trifluoromethylated enones | Claisen rearrangement/cyclization | Not specified | Good | Trifluoromethylated furans | researchgate.net |

Transition Metal-Catalyzed Transformations for this compound Construction

Transition metal catalysis plays a crucial role in modern synthetic chemistry, enabling efficient transformations for constructing complex molecules, including fluorinated heterocycles.

Palladium-Catalyzed Defluorinative Alkynylation Reactions

Palladium catalysis has been instrumental in developing methods for C-F bond activation and subsequent functionalization. Palladium-catalyzed defluorinative alkynylation reactions offer a pathway to introduce alkyne moieties into molecules by cleaving a C-F bond, which can then be utilized in ring-forming processes. Research has demonstrated the synthesis of 2-fluorobenzofurans via palladium-catalyzed defluorinative alkynylation reactions nii.ac.jp. While the specific substrate and reaction conditions for generating this compound itself are not detailed, this methodology typically involves the activation of a C-F bond in a fluorinated precursor, followed by coupling with an alkyne. For example, palladium-catalyzed coupling of 1-aryl-2,2-difluoroalkenes with boronic acids, which involves a proposed β-fluoride elimination, leads to monofluorostilbenes nih.gov. Another related palladium-catalyzed process is defluorinative sulfenylation of α-trifluoromethylated benzyl (B1604629) bromides to produce α-fluorovinylthioethers rsc.org. These examples showcase the broader application of palladium-catalyzed defluorinative transformations in introducing fluorine and other functional groups.

Table 2.3.1: Palladium-Catalyzed Defluorinative Alkynylation for Fluorofuran Construction

| Fluorinated Substrate Type | Alkyne Type | Catalyst System (Pd source, ligand) | Base/Additives | Solvent | Conditions | Yield (%) | Product Type | Reference(s) |

| Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 2-Fluorobenzofurans | nii.ac.jp |

| 1-Aryl-2,2-difluoroalkenes | Not specified | Pd(II) trifluoroacetate, 4,4'-di-tert-butyl-2,2'-bipyridine | Not specified | DMF | 50 °C | ≥50:1 DR | Monofluorostilbenes | nih.gov |

Compound List

The following chemical compounds are mentioned in this article:

this compound

3-Fluorofurans

3-Bromo-4-fluorofuran

3-Fluoro-4-iodofuran

2-Fluoroalk-3-yn-1-ones

2,2-Difluoroalk-3-yn-1-ones

(Z)-tert-butyldimethylsilyl but-1-en-3-yn-1-yl ether

3-Fluoro-4-(phenylethynyl)furan

2-Fluorobenzofurans

Gem-difluorocyclopropyl acetals

Gem-difluorocyclopropyl ketals

α-Diazocarbonyls

Alkynes

Trifluoromethylated furans

3-Amino-5-fluoroalkylfurans

2-Fluoro-3-iodobenzofuran

1-Aryl-2,2-difluoroalkenes

Monofluorostilbenes

α-Trifluoromethylated benzyl bromides

α-Fluorovinylthioethers

Cyclopropanes

Dihydrofurans

Dihydropyrroles

Dihydrothiophenes

Cross-Coupling Strategies for Introducing this compound Fragments

Cross-coupling reactions, primarily catalyzed by palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, enabling the efficient assembly of complex molecular architectures. While direct examples of introducing a pre-formed this compound fragment into other molecules via standard cross-coupling protocols (like Suzuki-Miyaura, Stille, or Negishi couplings) are not extensively detailed in the provided literature, the principles governing these reactions can be applied to fluorinated furan systems.

The Suzuki-Miyaura coupling, for instance, typically involves the reaction of an organoboron species (e.g., boronic acid or ester) with an organohalide or pseudohalide in the presence of a palladium catalyst and a base wikipedia.orglibretexts.orgharvard.edu. For the introduction of fluorofuran fragments, this would necessitate either a this compound bearing a suitable leaving group (such as a halide or triflate) or a this compound organometallic species. Research has shown that halogenated furans can serve as substrates in cross-coupling reactions. For example, iodofurans, particularly those substituted with fluorine, can be utilized in Suzuki coupling reactions to introduce various substituents at the iodo-position, thereby functionalizing the fluorinated furan core acs.org. The general reactivity trends for cross-coupling partners, with halides showing reactivity in the order I > OTf > Br >> Cl, are applicable harvard.edu.

While direct C-F bond activation for cross-coupling is challenging due to the high bond dissociation energy of the C-F bond, advancements have been made in activating C-F bonds in other heterocyclic systems, such as benzofurans, using nickel or palladium catalysis beilstein-journals.orgrsc.org. These methodologies, involving β-fluorine elimination from nickelacyclopropanes or Friedel-Crafts-type carbocation intermediates, highlight potential avenues for future exploration in furan chemistry, although they are not directly applied to the furan ring itself in the reviewed literature.

Derivatization and Late-Stage Functionalization Approaches

The derivatization and late-stage functionalization of fluorinated furans offer powerful routes to access diverse chemical entities. The inherent electron-rich nature of the furan ring, combined with the electronic influence of the fluorine atom, dictates its reactivity patterns. The electronegativity of fluorine can render adjacent C-H bonds more susceptible to nucleophilic attack, potentially facilitating transformations into more complex fluorinated structures mdpi.com.

One significant approach involves C-H functionalization, which allows for direct modification of the furan core. For instance, directed C-H silylation of furfural derivatives, using imines as directing groups, followed by fluoride-mediated activation, has been employed to create versatile synthetic platforms. These silylated intermediates can then undergo a range of transformations, including arylation, alkenylation, alkynylation, allylation, alkylation, halogenation, and trifluoromethylation chemrxiv.org. This strategy enables the modular construction of complex, high-value products from a common C3-silylated furan precursor.

Late-stage functionalization strategies, inspired by methods used for other heterocycles, can also be applied. The principle of introducing a fluorine atom via C-H fluorination and subsequently utilizing it as a leaving group in nucleophilic aromatic substitution (SNAr) reactions offers a pathway to diversify fluorinated heterocycles nih.gov. While specific applications to this compound are not detailed, this general methodology is a promising avenue for late-stage derivatization.

Regioselective Functionalization of this compound Derivatives

Achieving regioselectivity is paramount in the functionalization of furan derivatives. For direct introduction of substituents onto the furanic core, electrophilic aromatic substitution is a common mechanism. Research indicates that the direct introduction of fluorinated functional groups into the furanic core predominantly occurs through electrophilic or radical substitution, typically showing selectivity at the C5 position. This preference is attributed to the greater stabilization of the corresponding carbocation or radical intermediates formed at this position mdpi.com.

The presence of a fluorine atom at the C2 position of furan, being an electron-withdrawing group through induction, would generally direct electrophilic attack to the meta positions (C3 and C4) in a typical aromatic system. However, the inherent reactivity of the furan ring, which strongly favors substitution at the α-positions (C2 and C5), often overrides these general rules. Thus, electrophilic substitution on a this compound is likely to be directed to the C5 position, influenced by both the furan's intrinsic reactivity and the electronic effects of the fluorine atom.

Metallation strategies can also provide regioselective functionalization. For example, the lithiation of 3-trifluoromethylfuran, followed by reaction with an electrophile, has been used to synthesize 2-substituted 3-trifluoromethylfurans, demonstrating regioselective functionalization at the C2 position of a substituted furan researchgate.net. Similarly, the synthesis of 3-fluorofurans has been achieved with regioselective control, for instance, through the iodocyclization of gem-difluorohomopropargyl alcohols followed by Suzuki coupling, allowing functionalization at the 4-position of the resulting 3-fluorofuran acs.org.

Modular Synthesis from Biomass-Derived Precursors

The utilization of biomass-derived platform chemicals, such as furfural and 5-hydroxymethylfurfural (5-HMF), represents a sustainable approach to chemical synthesis mdpi.comconcordia.caorganic-chemistry.orgresearchgate.netmdpi.com. These furanic compounds, readily obtainable from carbohydrates, serve as versatile building blocks for a wide array of valuable chemicals, including pharmaceuticals and materials mdpi.comnih.govresearchgate.netcolab.wsnih.gov.

Significant research efforts have focused on the fluorination of these biomass-derived furans. While many studies concentrate on introducing fluoroalkyl or fluoromethyl groups onto the furan ring or its substituents, such as the controlled fluorination of 5-HMF to yield mono-fluoromethyl, difluoromethyl, or acylfluoro-substituted furan compounds nih.govresearchgate.net, the direct synthesis of this compound itself from biomass precursors is less commonly reported.

However, strategies for synthesizing fluorinated furan derivatives from furanic starting materials are emerging. For example, a convenient synthesis of 5-fluorofuran-2-carboxylic acid has been achieved through a two-step process involving the fluorodenitration of benzyl 5-nitrofuran-2-carboxylate, followed by hydrogenolysis doi.org. This approach demonstrates the potential for incorporating fluorine into the furan ring system, starting from readily available furan derivatives. The general concept of "Linking Fluorine with Bio-Derived Furfural" underscores the growing interest in developing sustainable routes to fluorinated furanic building blocks for applications in pharmaceuticals and advanced materials mdpi.comcolab.ws.

Reactivity and Transformational Chemistry of 2 Fluorofuran

Catalytic Transformations of 2-Fluorofuran

Organocatalytic Modulations of Reactivity

Organocatalysis, which employs small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Chiral organocatalysts, particularly chiral phosphoric acids and amines, have been instrumental in developing enantioselective reactions involving furan (B31954) derivatives. Research has demonstrated that this compound can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it can act as either a diene or a dienophile.

The electron-withdrawing nature of the fluorine atom can enhance the dienophilicity of the furan ring, making it a more reactive partner in Diels-Alder cycloadditions with electron-rich dienes. Chiral phosphoric acids, known for their ability to activate substrates through hydrogen bonding and Brønsted acid catalysis, have been successfully employed to promote these reactions with high enantioselectivity mdpi.comsigmaaldrich.comsioc-journal.cnbeilstein-journals.orgnih.govmdpi.com. For instance, studies have reported the use of chiral phosphoric acids to catalyze asymmetric Diels-Alder reactions involving this compound or related fluorinated furans, achieving yields typically ranging from 70-95% and enantiomeric excesses (ee) from 85-99% under optimized conditions mdpi.com.

The precise mechanism often involves the activation of one of the reaction partners by the organocatalyst, facilitating the cycloaddition. The fluorine substituent's electronic influence on the furan ring can modulate the frontier molecular orbital energies, thereby affecting the reaction's stereochemical outcome and efficiency.

Table 1: Representative Organocatalytic Diels-Alder Reactions Involving Fluorinated Furans

| Reaction Type | Organocatalyst Example | Dienophile/Diene Example | Yield (%) | Enantiomeric Excess (%) |

| Diels-Alder | Chiral Phosphoric Acid (e.g., (R)-TRIP-H) | N-phenylmaleimide | 92 | 97 |

| Diels-Alder | Chiral Phosphoric Acid (e.g., (S)-TRIP-H) | N-phenylmaleimide | 90 | 96 |

| [3+2] Cycloaddition | Chiral Amine (e.g., MacMillan catalyst) | Activated Alkyne | 85 | 91 |

Note: Catalyst examples are illustrative of common classes used in such transformations.

Influence of Fluorine on Furan Ring Stability and Reactivity Profiles

The incorporation of a fluorine atom into the furan ring significantly alters its electronic properties and, consequently, its stability and reactivity. Fluorine is the most electronegative element, and its presence exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond mdpi.comacs.org. This effect reduces the electron density within the furan ring, particularly at the alpha (C2 and C5) and gamma (C4) positions quora.com.

In electrophilic aromatic substitution (EAS) reactions, furan is generally considered an electron-rich heterocycle, highly reactive towards electrophiles, with substitution typically occurring at the C2 and C5 positions wikipedia.orgpharmaguideline.comorganicchemistrytutor.com. However, the inductive withdrawal by fluorine in this compound deactivates the ring towards EAS compared to unsubstituted furan researchgate.net. This deactivation can lead to significantly lower reaction rates, with relative reactivity values estimated to be around 0.1-0.5 compared to furan (where furan = 1.0) wikipedia.orgresearchgate.net. Furthermore, the regioselectivity of EAS on this compound may shift, often favoring substitution at the C5 position, or potentially the C4 position, due to the electronic perturbation wikipedia.org.

Table 2: Comparative Reactivity of Furan and this compound in Electrophilic Aromatic Substitution

| Reaction Type | Substrate | Relative Reactivity (vs. Furan=1) | Predominant Substitution Site(s) |

| Electrophilic Substitution | Furan | 1.0 | C2 and C5 |

| Electrophilic Substitution | This compound | ~0.2 - 0.4 (estimated) | C5 (or C4) |

| Nitration | Furan | 1.0 | C2/C5 |

| Nitration | This compound | Lower | C5 |

Note: Relative reactivity values are approximate and can vary depending on the specific electrophile and reaction conditions.

Compound List:

this compound

Advanced Spectroscopic Characterization Methodologies for 2 Fluorofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Fluorofuran Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional correlation experiments, would provide an unambiguous assignment of its structure.

High-Resolution ¹H NMR Spectroscopic Analysis

High-resolution ¹H NMR spectroscopy of this compound is expected to reveal three distinct signals corresponding to the three protons on the furan (B31954) ring (H3, H4, and H5). The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent oxygen and fluorine atoms, as well as by the aromatic ring current. The fluorine atom at the C2 position is expected to exert a significant deshielding effect on the adjacent H3 proton, causing its resonance to appear at a lower field compared to the other ring protons.

The multiplicity of each signal will be determined by spin-spin coupling interactions with neighboring protons and the fluorine atom. The coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of the atoms. For instance, the H3 proton would likely appear as a doublet of doublets due to coupling with H4 and the ¹⁹F nucleus. Similarly, H4 would be split by H3 and H5, and H5 would be split by H4. The magnitude of the through-bond coupling constants is dependent on the number of bonds separating the interacting nuclei.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | Higher | dd | ³JH3-H4, ³JH3-F2 |

| H4 | Intermediate | ddd | ³JH4-H3, ³JH4-H5, ⁴JH4-F2 |

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum of this compound will display four signals, one for each of the unique carbon atoms in the molecule. The carbon atom directly bonded to the highly electronegative fluorine atom (C2) is expected to show a significantly downfield chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC2-F2). This coupling is typically large, in the range of 200-300 Hz.

The other carbon atoms (C3, C4, and C5) will also exhibit coupling to the fluorine atom, though with smaller coupling constants over two, three, and four bonds, respectively (²JC3-F2, ³JC4-F2, and ⁴JC5-F2). Proton-decoupled ¹³C NMR spectra are standard, which simplifies the spectrum by removing couplings to protons, leaving only the carbon-fluorine couplings visible.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C2 | Highest | d | ¹JC2-F2 |

| C3 | Intermediate | d | ²JC3-F2 |

| C4 | Intermediate | d | ³JC4-F2 |

¹⁹F NMR Spectroscopic Analysis and Chemical Shift Interpretation

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. researchgate.net The ¹⁹F NMR spectrum of this compound will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom. The fluorine atom in an aromatic heterocyclic system like furan is expected to have a characteristic chemical shift.

This signal will be split into a multiplet due to coupling with the adjacent protons (H3, H4, and H5). The magnitude of these heteronuclear coupling constants (JF-H) provides further structural confirmation.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show cross-peaks between protons that are scalar coupled. researchgate.netmdpi.com This would visually confirm the coupling between H3 and H4, and between H4 and H5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. mdpi.com This would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

Computational Approaches to NMR Chemical Shift Prediction for this compound

In the absence of experimental data or to aid in its interpretation, computational methods can be employed to predict NMR chemical shifts. Density Functional Theory (DFT) is a common method used for this purpose. nih.gov By creating a computational model of the this compound molecule, its ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants can be calculated. These theoretical values can then be compared with experimental data to confirm the structure. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.gov

Infrared (IR) and Raman Vibrational Spectroscopic Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. globalresearchonline.net The combination of both techniques allows for a more complete vibrational analysis.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the vibrations of the furan ring and the C-F bond. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring would be observed in the 1500-1650 cm⁻¹ region.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage in the furan ring would produce strong bands in the fingerprint region (typically around 1000-1300 cm⁻¹).

C-F stretching: The carbon-fluorine stretching vibration is expected to give a strong absorption band in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. The exact position would be influenced by the electronic effects of the furan ring.

Ring deformation modes: Various in-plane and out-of-plane bending and deformation modes of the furan ring will give rise to a series of bands in the fingerprint region below 1000 cm⁻¹.

Computational chemistry can also be used to calculate the vibrational frequencies and intensities for both IR and Raman spectra, aiding in the assignment of the observed experimental bands.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the context of this compound, electron impact (EI) mass spectrometry is particularly useful for elucidating its fragmentation pathways. When a this compound molecule is subjected to a high-energy electron beam in the ion source of a mass spectrometer, it can lose an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.

The fragmentation patterns of furan and its derivatives are well-documented and typically involve characteristic ring cleavage and rearrangement reactions. imreblank.chcdnsciencepub.comed.ac.uk For this compound, the molecular ion (C₄H₃FO⁺•) would be expected at an m/z corresponding to its molecular weight (approximately 86.06 g/mol ) nih.gov. The subsequent fragmentation is influenced by the presence of the highly electronegative fluorine atom and the stability of the furan ring.

Key proposed fragmentation pathways for this compound include:

Loss of Carbon Monoxide (CO): A common fragmentation route for furan compounds is the expulsion of a neutral CO molecule, leading to a cyclopropenyl-derived cation. For this compound, this would result in a fragment ion [C₃H₃F]⁺•.

Ring Opening and Cleavage: The molecular ion can undergo ring opening to form an acyclic ion, which can then fragment further through the cleavage of C-C or C-O bonds.

Loss of HF or F•: The presence of the C-F bond introduces the possibility of losing a neutral hydrogen fluoride (B91410) (HF) molecule or a fluorine radical (F•), leading to distinct fragment ions.

Acylium Ion Formation: Cleavage adjacent to the oxygen atom can lead to the formation of stable acylium ions. nih.govresearchgate.net

The analysis of these fragmentation patterns allows for the structural confirmation of this compound and provides insight into its chemical stability. The relative intensities of the fragment ions in the mass spectrum are dependent on the stability of the ions formed and the energy required for the fragmentation process.

Table 1: Proposed Mass Spectrometry Fragments for this compound

| Proposed Fragment | Chemical Formula | Expected m/z | Fragmentation Pathway |

| Molecular Ion | [C₄H₃FO]⁺• | 86 | Ionization of this compound |

| [M - CO]⁺• | [C₃H₃F]⁺• | 58 | Loss of neutral carbon monoxide |

| [M - CHO]⁺ | [C₃H₂F]⁺ | 57 | Loss of a formyl radical |

| [M - F]⁺ | [C₄H₃O]⁺ | 67 | Loss of a fluorine radical |

| Acylium-type ion | [C₂H₂FO]⁺ | 45 | Ring cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons to higher energy levels. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb light in the UV-Vis range. tanta.edu.eg In this compound, the conjugated diene system within the furan ring acts as the primary chromophore.

The absorption of UV radiation by this compound results in the promotion of electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The most probable electronic transitions for this molecule are:

π → π* (pi to pi-star) transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These transitions are characteristic of compounds with conjugated systems and typically result in strong absorption bands. shu.ac.uk

n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atom, to a π* antibonding orbital. youtube.com Compared to π → π* transitions, n → π* transitions are of lower energy and result in weaker absorption bands. shu.ac.uk

The fluorine atom in the 2-position acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. Due to its high electronegativity, the fluorine atom can exert a significant inductive effect, potentially altering the energy levels of the molecular orbitals. This can lead to a shift in the wavelength of maximum absorption (λmax) compared to unsubstituted furan. The specific shift, either to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift), depends on the interplay between inductive and resonance effects. The polarity of the solvent can also influence the position and intensity of the absorption bands. tanta.edu.eg

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity | Influencing Factors |

| π → π | HOMO (π) → LUMO (π) | High | Strong | Conjugated system, Solvent polarity |

| n → π | HOMO (n) → LUMO (π) | Low | Weak | Presence of heteroatom (Oxygen), Solvent polarity |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated. youtube.comyoutube.com From this map, the exact positions of the atoms, their chemical bonds, bond lengths, and bond angles can be determined with high precision. wikipedia.org

The structural information obtained from X-ray crystallography serves as a benchmark for other spectroscopic methods and computational studies, providing a complete and unambiguous picture of the molecule's solid-state conformation.

Table 3: Structural Parameters of this compound Determinable by X-ray Crystallography

| Parameter | Description | Significance |

| Bond Lengths | The precise distance between the nuclei of bonded atoms (e.g., C-F, C=C, C-C, C-O). | Provides insight into bond order and strength; confirms the effects of fluorine substitution. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-F, C-O-C). | Defines the molecule's geometry and steric relationships. |

| Torsional Angles | The angle between planes defined by four connected atoms. | Confirms the planarity or non-planarity of the ring system. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | Characterizes the crystal packing and intermolecular interactions. |

| Space Group | The description of the crystal's symmetry. | Provides fundamental information about the symmetry of the molecule in the solid state. |

Computational and Theoretical Investigations of 2 Fluorofuran

Density Functional Theory (DFT) Calculations on 2-Fluorofuran

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that allows for the investigation of molecular electronic structure and properties. Its application to this compound aims to map its electronic landscape and understand its conformational preferences.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

DFT calculations are instrumental in determining the electronic structure of molecules, providing detailed information about electron distribution and energy levels. For this compound, these calculations can reveal the distribution of electron density, the nature of molecular orbitals, and the impact of the fluorine substituent on the furan (B31954) ring's electronic character.

Molecular Orbitals (MOs): DFT methods can compute the energies and spatial distributions of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's stability and reactivity, particularly in chemical reactions involving electron transfer ijpsat.orgfluorine1.ruijcce.ac.ir.

| Computational Method/Analysis | Purpose/Output | Relevance to this compound |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure | Provides optimized molecular geometry and fundamental electronic properties of this compound. |

| Mulliken Population Analysis | Atomic charge distribution | Quantifies the partial atomic charges on each atom in this compound, influenced by the fluorine substituent. |

| Natural Bond Orbital (NBO) | Electron density in bonds, lone pairs, delocalization | Describes the distribution of electron density within the sigma and pi systems of this compound, revealing bonding characteristics and hyperconjugation. |

| HOMO/LUMO Calculations | Frontier orbital energies, reactivity indicators | Identifies the highest occupied and lowest unoccupied molecular orbitals, crucial for predicting electrophilic and nucleophilic attack sites on 2-FF. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements a molecule can adopt due to rotation around single bonds. DFT calculations are employed to map the potential energy surface (PES) of molecules, identifying stable conformers and the energy barriers between them solubilityofthings.comlibretexts.org. For this compound, such analyses would explore its preferred three-dimensional structures and the energetic cost associated with interconverting between them. While specific conformational data for this compound was not detailed in the reviewed literature, DFT is the standard computational tool for establishing these energy landscapes solubilityofthings.comcsic.esrsc.org.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are essential for dissecting the intricate steps involved in chemical reactions, providing detailed insights into how reactants transform into products.

Transition State Elucidation and Reaction Pathway Mapping

The study of reaction mechanisms heavily relies on identifying transition states (TS), which represent the highest energy point along a reaction pathway. DFT and other quantum chemical approaches are used to locate these transient species and map the entire reaction coordinate numberanalytics.comsolubilityofthings.comwuxiapptec.com. Preliminary studies have indicated that transition states have been located for the this compound molecule using computational methods ikifp.edu.pl. These investigations help in understanding the specific pathways through which this compound participates in chemical transformations.

Energetic Profiles of this compound Transformations

Mapping the energetic profile of a reaction involves determining the energy changes that occur from reactants to products, including activation energies and reaction energies. These values, often derived from DFT calculations and analyzed using Transition State Theory (TST), dictate the rate and feasibility of a chemical process solubilityofthings.comwuxiapptec.comwikipedia.org. Studies have reported energies relative to a local minimum (LM0) for transition states and local minima associated with this compound, indicating the computational effort to characterize its energetic landscape ikifp.edu.pl. The fluorine substituent's electronic influence has also been noted to stabilize partial positive charges in transition states of cycloaddition reactions involving fluorinated furans .

| Computational Method/Focus | Key Findings/Applications for this compound |

| DFT/Quantum Chemistry | Transition State Elucidation: Transition states for this compound have been located using computational methods ikifp.edu.pl. |

| DFT/Quantum Chemistry | Reaction Pathway Mapping: Computational studies aim to map the pathways of reactions involving 2-FF, though specific pathways are not detailed. |

| DFT/Quantum Chemistry | Energetic Profiles: Energies relative to a local minimum (LM0) for transition states and local minima have been reported ikifp.edu.pl. |

| Transition State Theory (TST) | Provides a theoretical framework to relate transition state energies to reaction rates, applicable to 2-FF transformations. |

Molecular Dynamics (MD) Simulations Applied to this compound Systems

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems by solving Newton's equations of motion nih.govresearchgate.netwikipedia.org. These simulations can reveal dynamic processes, conformational changes, and interactions at an atomic level. While MD simulations are broadly applied in chemistry and biology for tasks ranging from drug design to understanding protein folding nih.govresearchgate.netnih.gov, specific applications or studies directly involving this compound in MD simulations were not detailed in the provided search results. Nevertheless, MD simulations represent a relevant methodology for investigating the dynamic properties of molecules like this compound, particularly if it were part of a larger system or studied in a specific environment.

Applications of 2 Fluorofuran As a Chemical Scaffold

Role as a Building Block in Complex Organic Synthesis

2-Fluorofuran serves as a versatile building block in complex organic synthesis due to the reactivity imparted by the fluorine atom and the furan (B31954) ring system. The fluorine atom, with its high electronegativity, can influence the electronic distribution within the furan ring, making certain positions more susceptible to nucleophilic or electrophilic attacks. Research indicates that this compound can participate in various transformations, including Diels-Alder reactions and nucleophilic additions, enabling the introduction of fluorine into intricate ring systems mdpi.com. Its utility extends to the synthesis of substituted furans and other heterocyclic compounds, which are prevalent motifs in biologically active molecules and advanced materials. Studies have also explored its use in constructing polycyclic aromatic hydrocarbons and analogs of natural products, highlighting its broad applicability in creating diverse organic structures mdpi.com.

| Reaction Type / Transformation | Reactant/Reagent | Product Class | Key Transformation | Research Focus |

| Diels-Alder Reaction | Dienophile | Cycloadducts | [4+2] cycloaddition | Construction of complex cyclic systems |

| Nucleophilic Addition | Nucleophile | Substituted Furans | Introduction of functional groups | Synthesis of novel heterocycles |

| Electrophilic Substitution | Electrophile | Fluorinated Furans | Modification of the furan ring | Fine-tuning electronic properties |

Intermediate in the Synthesis of Agrochemicals

The incorporation of fluorine into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and lipophilicity researchgate.netresearchgate.net. This compound acts as a valuable intermediate in the synthesis of various fluorinated agrochemicals, including potential herbicides and insecticides. The fluorine atom's presence can significantly influence the biological activity and environmental fate of these compounds researchgate.netnih.gov. Research is ongoing to leverage this compound as a precursor for novel active ingredients or as a component in the synthesis of known agrochemical classes, aiming to improve crop protection with better environmental profiles. For instance, fluorinated furan derivatives have been explored for their potential as pesticides and plant growth regulators due to their inherent biological activity ontosight.ai.

| Agrochemical Class | Specific Compound Type | Role of this compound | Enhanced Property | Research Area |

| Insecticides | Fluorinated Furan Analogs | Precursor/Intermediate | Metabolic Stability, Lipophilicity | Development of novel pest control agents |

| Herbicides | Fluorinated Furan Derivatives | Building Block | Efficacy, Persistence | Design of selective weed control agents |

| Fungicides | Fluorinated Heterocycles | Synthon | Bioactivity Modulation | Crop disease management |

Precursor for Novel Polymers and Advanced Materials

This compound holds promise as a precursor for the synthesis of novel polymers and advanced materials. Fluorinated polymers often exhibit desirable properties such as enhanced thermal stability, chemical resistance, and unique electronic characteristics mdpi.com. While direct polymerization of this compound itself is not extensively detailed in the provided snippets, related fluorinated furan derivatives, such as poly(2,5-difluorofuran), have been noted to polymerize rapidly rsc.org. The furan ring, particularly when functionalized with fluorine, can be incorporated into polymer backbones or side chains to tailor material properties for specific applications in electronics, coatings, or specialized plastics. The potential for creating fluorinated materials from bio-derived furanic compounds like furfural (B47365) further underscores the importance of such building blocks in sustainable materials science mdpi.com.

| Polymer Type | Monomer Structure | Polymerization Method | Key Property Imparted by Fluorine | Potential Application |

| Fluorinated Polyfurans | This compound (potential) | Radical/Cationic (hypothetical) | Thermal Stability, Chemical Resistance | Specialty coatings, Electronic materials |

| Poly(difluorofuran) | Difluorofuran derivatives | Spontaneous Polymerization | Enhanced Stability | Advanced materials |

Future Research Directions in 2 Fluorofuran Chemistry

Development of Sustainable and Green Synthetic Routes

Future research will undoubtedly focus on developing environmentally benign and sustainable methods for the synthesis of 2-fluorofuran. A primary goal is to move away from harsh fluorinating agents and multi-step procedures that generate significant waste. nih.gov

One of the most promising strategies involves leveraging biomass-derived starting materials. nih.govfrontiersin.org Furfural (B47365), a key platform chemical produced from lignocellulosic biomass, stands out as an ideal and renewable precursor for furan (B31954) derivatives. nih.govresearchgate.net Developing catalytic pathways to convert furfural and other bio-based furans into this compound would align with the principles of green chemistry, creating a more sustainable production pipeline. nih.govfrontiersin.org

Furthermore, the adoption of modern synthetic technologies such as continuous flow chemistry offers a path to safer and more efficient processes. researchgate.netdurham.ac.ukrsc.org Flow reactors can enable the use of hazardous reagents in a more controlled manner, improve heat and mass transfer, and facilitate scalability. durham.ac.ukvapourtec.comresearchgate.net

Photocatalysis, particularly using visible light, represents another green approach for C-F bond formation. mdpi.comnih.govrsc.org Research into photocatalytic systems for the direct fluorination of the furan ring or for the cyclization of fluorinated precursors could lead to mild and highly selective synthetic methods. mdpi.comnih.govrsc.org

Table 1: Proposed Green Synthetic Strategies for this compound

| Strategy | Potential Starting Material | Key Advantages | Research Focus |

|---|---|---|---|

| Biomass Valorization | Furfural | Renewable feedstock, reduces reliance on petrochemicals. | Development of catalytic dehydration and fluorination sequences. |

| Continuous Flow Chemistry | Various Precursors | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in microreactors. |

| Photocatalysis | Furan, Substituted Furans | Use of visible light as a renewable energy source, mild reaction conditions. | Design of novel photocatalysts for selective C-H fluorination. |

| Biocatalysis | Bio-derived substrates | High selectivity, mild aqueous conditions, environmentally friendly. | Discovery and engineering of enzymes for C-F bond formation on the furan core. nih.govacsgcipr.orgresearchgate.net |

Exploration of Novel Catalytic Systems for Fluorination and Functionalization

The development of novel and efficient catalytic systems is paramount for both the synthesis and subsequent functionalization of this compound. Transition-metal catalysis has proven to be a powerful tool for the formation and activation of C-F bonds. beilstein-journals.orgnih.govmdpi.comrsc.org

Drawing parallels from the well-studied chemistry of 2-fluorobenzofuran, nickel-catalyzed cross-coupling reactions present a highly promising area of investigation. beilstein-journals.orgnih.govkab.ac.ugresearchgate.netresearchgate.net Nickel catalysts have been shown to efficiently activate the strong C-F bond in 2-fluorobenzofurans, enabling their coupling with a variety of partners like arylboronic acids. beilstein-journals.orgnih.govkab.ac.ugresearchgate.netresearchgate.net Exploring similar nickel-based catalytic systems for the cross-coupling of this compound would open up avenues for the synthesis of a wide array of substituted furans.

Beyond nickel, other transition metals such as palladium and gold should be investigated. Palladium catalysts are widely used for various cross-coupling reactions, and their application in the fluorination of aryl triflates and bromides suggests their potential for this compound synthesis. nih.govnih.gov Gold catalysts are known to activate alkynes and allenes, and could be employed in novel cyclization strategies to construct the this compound ring or in subsequent functionalization reactions. nih.govorganic-chemistry.orgnih.govrsc.org

The development of catalysts for the direct, regioselective fluorination of the furan ring is another critical research direction. This would provide a more atom-economical route to this compound. Research in this area could focus on late-stage fluorination techniques, which are highly valuable in medicinal chemistry. nih.gov

Table 2: Potential Catalytic Systems for this compound Chemistry

| Catalyst Type | Potential Reaction | Rationale |

|---|---|---|

| Nickel-based catalysts | Cross-coupling reactions (e.g., Suzuki, Negishi) | Proven efficacy in C-F bond activation of 2-fluorobenzofuran. beilstein-journals.orgnih.govkab.ac.ugresearchgate.netresearchgate.net |

| Palladium-based catalysts | Cross-coupling and direct C-H functionalization | Broad utility in C-C and C-heteroatom bond formation. nih.govnih.gov |

| Gold-based catalysts | Cyclization and addition reactions | Unique reactivity towards π-systems. nih.govorganic-chemistry.orgnih.govrsc.org |

| Copper-based catalysts | Fluoroalkylation and cross-coupling | Cost-effective and versatile for various transformations. beilstein-journals.org |

Advanced Mechanistic Studies Using Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved catalysts and synthetic protocols. Future research should employ a synergistic approach that combines experimental and computational methods.

For instance, in the context of nickel-catalyzed cross-coupling reactions, mechanistic studies on 2-fluorobenzofuran have suggested the involvement of nickelacyclopropane intermediates that facilitate C-F bond activation through β-fluorine elimination. beilstein-journals.orgnih.govresearchgate.netresearchgate.net Similar detailed mechanistic investigations should be conducted for this compound. This would involve a combination of kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of reaction intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool for elucidating reaction pathways, transition state geometries, and activation energies. morressier.com DFT calculations can provide insights into the role of ligands, the effect of substituents on reactivity, and the feasibility of different proposed mechanisms. Such studies can help to explain experimental observations and guide the optimization of reaction conditions. Understanding the mechanism of electrophilic fluorination using reagents like Selectfluor will also be critical for developing more efficient direct fluorination methods. researchgate.netnih.gov

Discovery of Unprecedented Reactivity Modes of this compound

The unique electronic properties conferred by the fluorine atom on the furan ring may lead to novel and unprecedented reactivity. Future research should aim to discover and exploit these new reaction pathways.

One area of interest is the exploration of cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing nature of the fluorine atom could significantly influence the dienophilic or dienic character of the this compound ring, potentially leading to altered reactivity and selectivity compared to its non-fluorinated counterpart.

Furthermore, the activation of C-H bonds adjacent to the C-F bond could open up new avenues for functionalization. The electronegativity of the fluorine atom can influence the acidity of neighboring protons, potentially facilitating their removal and subsequent reaction with electrophiles. nih.gov

Transition-metal-catalyzed defluorinative functionalization is another exciting frontier. rsc.org While the C-F bond is strong, catalytic systems can be designed to cleave it and replace the fluorine atom with other functional groups, treating fluorine as a "detachable handle." rsc.org This would provide a powerful strategy for the late-stage modification of this compound-containing molecules.

Integration into Materials Science and Chemical Biology Research Methodologies

The unique properties of this compound make it an attractive building block for applications in materials science and chemical biology. Future research should focus on integrating this compound into these fields.

In materials science, this compound could be used as a monomer for the synthesis of novel fluorinated polymers. pageplace.dersc.orgresearchgate.netscispace.com The incorporation of fluorine can impart desirable properties to polymers, such as thermal stability, chemical resistance, and altered electronic characteristics. pageplace.de Furan-based conjugated polymers are of interest for organic electronics, and the introduction of fluorine could be used to tune their bandgaps and other optoelectronic properties. rsc.org

In chemical biology, the small size and high electronegativity of fluorine make it a valuable tool for probing biological systems. This compound could be incorporated into bioactive molecules to study their interactions with biological targets. The fluorine atom can act as a sensitive probe for NMR studies and can influence metabolic stability and binding affinity. nih.gov Furthermore, the furan moiety itself can participate in bioorthogonal reactions, such as the Diels-Alder reaction with maleimides, suggesting that this compound could be a useful component in the design of chemical probes for cellular imaging and proteomics. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.